![molecular formula C18H25FN2O B2652722 N-((1-cyclopentylpiperidin-4-yl)methyl)-2-fluorobenzamide CAS No. 953931-92-5](/img/structure/B2652722.png)
N-((1-cyclopentylpiperidin-4-yl)methyl)-2-fluorobenzamide
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Description
N-((1-cyclopentylpiperidin-4-yl)methyl)-2-fluorobenzamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It is a chemical compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. In
Scientific Research Applications
Antibacterial Activity
This compound has been used in the synthesis of novel N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which have shown antibacterial activity . Specifically, one of the compounds showed an antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .
Drug Development
“N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(4-fluorophenoxy)acetamide” shows promise in drug development, specifically targeting neurological disorders. This suggests that the compound could be used in the development of new drugs for treating various neurological conditions.
Protein-Protein Interactions
The compound holds potential as a tool in studying protein-protein interactions. This could be particularly useful in understanding the complex networks of interactions that occur within cells, which could have implications for understanding disease processes and developing new treatments.
Synthesis of Other Compounds
The compound can be used as an intermediate in the synthesis of other compounds . For example, it has been used in the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives .
Antimicrobial Agents
The compound could be used in the design and development of new drugs with potential antimicrobial activity . This is particularly important given the increasing prevalence of antibiotic-resistant bacteria.
Alzheimer’s Disease Treatment
N-benzylpiperidine benzisoxazole derivatives, which can be synthesized using this compound, are selective inhibitors of the enzyme acetylcholinesterase (AChE), which are used for the treatment of Alzheimer’s disease .
properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O/c19-17-8-4-3-7-16(17)18(22)20-13-14-9-11-21(12-10-14)15-5-1-2-6-15/h3-4,7-8,14-15H,1-2,5-6,9-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDFDPVMTTWJAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-fluorobenzamide |
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